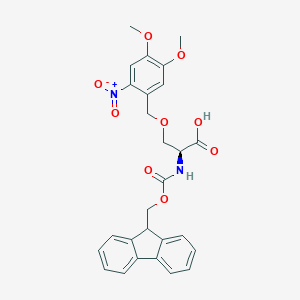

![molecular formula C11H11F2NO3 B030708 N-[2-(3,5-二氟苯基)乙酰基]-L-丙氨酸 CAS No. 208124-34-9](/img/structure/B30708.png)

N-[2-(3,5-二氟苯基)乙酰基]-L-丙氨酸

描述

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-difluorophenyl)acetyl]alanine, such as β-alanine derivatives and their involvement in plant metabolism, showcases the complexity and versatility of amino acid synthesis. For example, β-alanine forms a crucial part of pantothenate (vitamin B5) synthesis in plants, indicating a diverse array of synthesis pathways and their importance beyond human applications (Parthasarathy et al., 2019).

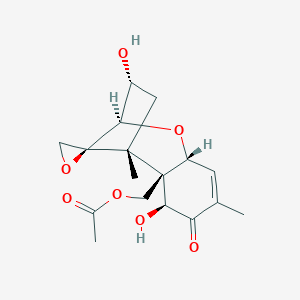

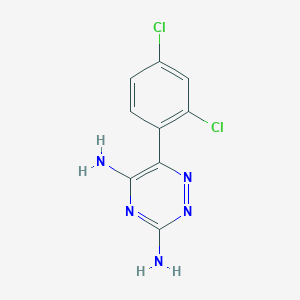

Molecular Structure Analysis

Analysis of molecular structures similar to N-[(3,5-difluorophenyl)acetyl]alanine involves understanding the interactions and configurations that contribute to their stability and function. The structural characterization of gold(III) complexes with amino acids offers insights into the coordination chemistry and potential reactivity of such compounds, providing a foundation for exploring the molecular structure of N-[(3,5-difluorophenyl)acetyl]alanine (Glišić et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine can be inferred from studies on related amino acids and derivatives. Alanine dehydrogenase's role in converting L-alanine to pyruvate in microbial metabolism highlights the potential chemical reactions N-[(3,5-difluorophenyl)acetyl]alanine might undergo, emphasizing its metabolic significance (Dave & Kadeppagari, 2019).

Physical Properties Analysis

Understanding the physical properties of N-[(3,5-difluorophenyl)acetyl]alanine requires examining aspects such as solubility, melting point, and crystallinity. These properties are crucial for determining the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are central to its application and function. Studies on similar compounds, like the metabolism of the aspartyl moiety of aspartame, offer insights into the enzymatic pathways and reactions that N-[(3,5-difluorophenyl)acetyl]alanine might be involved in, suggesting a wide range of chemical behaviors and interactions (Ranney & Oppermann, 1979).

科学研究应用

阿尔茨海默病研究

该化合物是一种二肽类的γ-分泌酶抑制剂,该酶参与β-淀粉样蛋白肽的产生,β-淀粉样蛋白肽与阿尔茨海默病有关 . 通过抑制γ-分泌酶,研究人员可以研究该通路,并有可能开发出降低β-淀粉样蛋白水平的治疗方法。

神经学研究

作为一种γ-分泌酶抑制剂,它被用来诱导神经元分化并阻断Notch信号通路 . 这对于理解神经元的发育和神经系统疾病的发病机制至关重要。

发育生物学

该化合物在胎儿胸腺器官培养(FTOC)研究中发挥作用,在该研究中,它阻断Notch信号通路,影响T细胞的发育 . 这对于免疫系统发育和相关疾病的研究意义重大。

干细胞研究

研究人员使用该化合物与小分子混合物来从人多能干细胞(hPSCs)中提取皮质神经元 . 它有助于研究大脑发育和神经退行性疾病。

肝病学

它被用来维持肝细胞的培养 , 这对于肝脏疾病研究和肝脏组织工程的发展至关重要。

眼科学

该化合物促进视网膜类器官中视锥细胞的形成 . 这一应用对于视觉研究和了解视网膜疾病至关重要。

分子结构分析

该化合物的高分辨率同步辐射衍射数据提供了对其分子结构的见解,包括氢键特征的识别 . 这对于设计具有更高效力的相关化合物非常重要。

安全和危害

The safety information available indicates that “N-[(3,5-difluorophenyl)acetyl]alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用机制

Target of Action

The primary target of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT, is γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the Notch signaling pathway , which is involved in cell-cell communication and regulates a broad spectrum of cell-fate determinations .

Mode of Action

DAPT acts as a γ-secretase inhibitor . It interacts with γ-secretase, reducing the production of Aβ40 and Aβ42 peptides in human primary neuronal cultures .

Biochemical Pathways

By inhibiting γ-secretase, DAPT affects the Notch signaling pathway . This pathway is essential for the normal development of many tissues and organs in the body. Inhibition of this pathway by DAPT can lead to the commitment of embryonic stem cells (ESCs) to neuronal differentiation .

Pharmacokinetics

It’s known that dapt is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. More research would be needed to provide a detailed outline of its pharmacokinetic properties.

Result of Action

The inhibition of γ-secretase by DAPT leads to a reduction in Aβ40 and Aβ42 levels in various biological samples, including brain extract, cerebrospinal fluid, and plasma . Additionally, DAPT promotes the formation of cone photoreceptors in retinal organoids . It also causes ESCs to commit to neuronal differentiation .

属性

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFVAZKIWXNQV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478263 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208124-34-9 | |

| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)